An In-Depth Technical Guide to 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2][3] The inherent chemical versatility of the thiazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of a specific, potentially novel thiazole derivative: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole.
A definitive CAS number for 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole could not be located in publicly available databases at the time of this writing. This suggests that the compound may be a novel chemical entity or not yet widely cataloged. The information presented herein is therefore a projection based on the known properties and reactivities of structurally analogous compounds. This guide aims to provide a robust starting point for researchers interested in the synthesis and investigation of this and similar molecules.
Physicochemical Properties
The anticipated physicochemical properties of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole are summarized in the table below. These values are extrapolated from data for similar substituted thiazoles.
| Property | Predicted Value | Notes |
| Molecular Formula | C11H10BrNOS | Derived from the chemical structure. |
| Molecular Weight | 284.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid | Based on similar substituted thiazoles. |
| Melting Point | Expected to be in the range of 80-150 °C | Highly dependent on crystal lattice energy. |
| Boiling Point | > 300 °C (with potential decomposition) | High due to aromaticity and molecular weight. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for this class of organic compounds. |
| Purity | >95% (as a target for synthetic chemistry) | Standard purity for research-grade chemicals. |
Proposed Synthesis and Purification
A plausible and efficient route for the synthesis of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole is a variation of the well-established Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
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Synthesis of the α-bromoketone intermediate: 1-(2-methoxy-5-methylphenyl)ethan-1-one is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, or bromine in a suitable solvent like methanol, to yield 2-bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one.[6]
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Cyclization Reaction: The resulting α-bromoketone is then reacted with thiourea in a solvent such as ethanol under reflux conditions. This condensation and subsequent cyclization reaction forms the 2-amino-4-(2-methoxy-5-methylphenyl)thiazole intermediate.
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Sandmeyer-type Bromination: The 2-amino group of the thiazole intermediate is converted to a bromo group.[7] This can be achieved via a Sandmeyer-type reaction, where the amine is first diazotized with a nitrite source (e.g., sodium nitrite in the presence of a strong acid, or tert-butyl nitrite) and then treated with a copper(I) bromide (CuBr) solution.[7]
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole.
Purification and Characterization
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Purification: The crude product would likely be purified using column chromatography on silica gel, with a gradient of ethyl acetate in hexane as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water) could be employed for further purification.
-
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
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Potential Applications in Drug Discovery
The thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Stille couplings.[5] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Based on the known activities of similar thiazole derivatives, 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole could be a valuable building block for the development of novel therapeutics in the following areas:
-
Anticancer Agents: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][8]
-
Antimicrobial Agents: The thiazole ring is a key component of some antibiotics and has been explored for the development of new antibacterial and antifungal drugs.[1][8]
-
Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated significant anti-inflammatory properties.[2]
Illustrative Signaling Pathway: Kinase Inhibition
Many thiazole-based drugs exert their therapeutic effect by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5]
Caption: Potential mechanism of action via kinase inhibition.
Reactivity, Stability, and Safety
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Reactivity: The bromine atom at the 2-position of the thiazole ring is expected to be susceptible to nucleophilic substitution and to participate in various palladium-catalyzed cross-coupling reactions. The aromatic rings can undergo electrophilic substitution, although the specific regioselectivity will be influenced by the existing substituents.
-
Stability: The compound is likely to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from light and strong oxidizing agents.
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Safety and Handling: As with any novel chemical, 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole should be handled with care in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[9][10][11][12] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[11][12]
Conclusion
While 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole appears to be a novel or uncatalogued compound, its structural features suggest it is a promising candidate for further investigation in the field of medicinal chemistry. The synthetic route outlined in this guide is based on well-established and reliable methodologies. The potential for this molecule to serve as a versatile building block for the synthesis of new therapeutic agents is significant, given the proven track record of the thiazole scaffold in drug discovery. Researchers are encouraged to use this guide as a foundational resource for the synthesis, characterization, and exploration of the biological activities of this and related compounds.
References
- 4-Bromo-5-(2-methoxyphenyl)thiazole | 1378877-05-4 - Sigma-Aldrich. (URL: )
- 2-Bromo-5-methylthiazole | 41731-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
- 99073-84-4 - Safety D
- SAFETY D
- Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (URL: [Link])
- Safety D
- SAFETY D
- Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)
-
Synthesis of some new 5- substituted of - JOCPR. (URL: [Link])
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])
-
(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (URL: [Link])
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (URL: [Link])
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (URL: [Link])
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- | 96159-90-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. kuey.net [kuey.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aaronchem.com [aaronchem.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. downloads.ossila.com [downloads.ossila.com]
